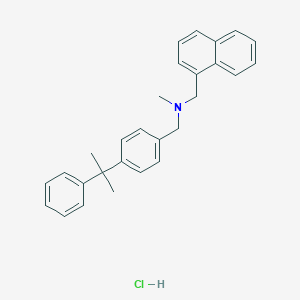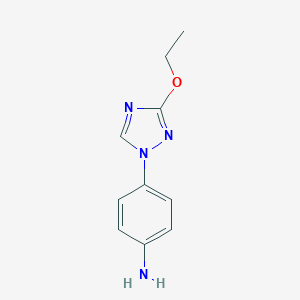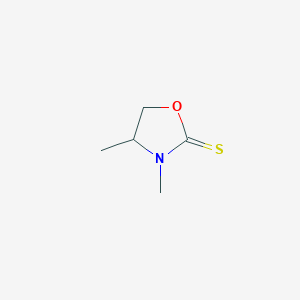
3,4-Dimethyl-1,3-oxazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-1,3-oxazolidine-2-thione, also known as DMOT, is a heterocyclic compound that has been extensively studied for its unique properties and potential applications in various fields of science. It is a thione derivative of oxazolidine, which is a cyclic organic compound containing both nitrogen and oxygen in its structure. DMOT is a colorless, crystalline solid that is soluble in water and polar organic solvents. It has been found to exhibit a range of interesting biochemical and physiological effects, making it a subject of great interest for researchers.
Mechanism Of Action
3,4-Dimethyl-1,3-oxazolidine-2-thione has been found to exhibit a range of interesting biochemical and physiological effects, which are thought to be related to its mechanism of action. It has been shown to act as a potent antioxidant, scavenging free radicals and protecting cells from oxidative damage. 3,4-Dimethyl-1,3-oxazolidine-2-thione has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines in cells. Additionally, 3,4-Dimethyl-1,3-oxazolidine-2-thione has been found to have antitumor activity, inhibiting the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
3,4-Dimethyl-1,3-oxazolidine-2-thione has been found to exhibit a range of interesting biochemical and physiological effects, which are thought to be related to its mechanism of action. It has been shown to act as a potent antioxidant, scavenging free radicals and protecting cells from oxidative damage. 3,4-Dimethyl-1,3-oxazolidine-2-thione has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and chemokines in cells. Additionally, 3,4-Dimethyl-1,3-oxazolidine-2-thione has been found to have antitumor activity, inhibiting the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
3,4-Dimethyl-1,3-oxazolidine-2-thione has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and purify, and is readily available from commercial sources. 3,4-Dimethyl-1,3-oxazolidine-2-thione is also stable under a wide range of conditions, making it a useful reagent for many different types of reactions. However, 3,4-Dimethyl-1,3-oxazolidine-2-thione has some limitations as well. It can be toxic in high concentrations, and care should be taken when handling it. Additionally, 3,4-Dimethyl-1,3-oxazolidine-2-thione can be difficult to handle in certain reactions, due to its tendency to form insoluble precipitates.
Future Directions
There are many potential future directions for research on 3,4-Dimethyl-1,3-oxazolidine-2-thione. One area of interest is in the development of new synthetic methods using 3,4-Dimethyl-1,3-oxazolidine-2-thione as a reagent. Researchers are also exploring the potential use of 3,4-Dimethyl-1,3-oxazolidine-2-thione as a chiral auxiliary in asymmetric synthesis. Additionally, 3,4-Dimethyl-1,3-oxazolidine-2-thione is being studied for its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress. Finally, researchers are exploring the potential use of 3,4-Dimethyl-1,3-oxazolidine-2-thione as a starting material for the synthesis of novel organic compounds with interesting properties.
Synthesis Methods
3,4-Dimethyl-1,3-oxazolidine-2-thione can be synthesized by reacting 3,4-dimethyl-1,3-oxazolidine-2-amine with sulfur in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, wherein the amine group of the oxazolidine attacks the sulfur atom of the sulfur source. The resulting product is a thione derivative of the oxazolidine, which can be purified by standard laboratory techniques.
Scientific Research Applications
3,4-Dimethyl-1,3-oxazolidine-2-thione has been studied extensively for its potential applications in various fields of science. One of the most promising areas of research is in the field of organic synthesis, where 3,4-Dimethyl-1,3-oxazolidine-2-thione can be used as a sulfur source in various reactions. It has been found to be a useful reagent in the synthesis of thioureas, thioamides, and other sulfur-containing organic compounds. 3,4-Dimethyl-1,3-oxazolidine-2-thione has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis, due to its ability to induce chirality in certain reactions.
properties
CAS RN |
148453-64-9 |
|---|---|
Product Name |
3,4-Dimethyl-1,3-oxazolidine-2-thione |
Molecular Formula |
C5H9NOS |
Molecular Weight |
131.2 g/mol |
IUPAC Name |
3,4-dimethyl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C5H9NOS/c1-4-3-7-5(8)6(4)2/h4H,3H2,1-2H3 |
InChI Key |
DGZYLRMITQAHTA-UHFFFAOYSA-N |
SMILES |
CC1COC(=S)N1C |
Canonical SMILES |
CC1COC(=S)N1C |
synonyms |
2-Oxazolidinethione,3,4-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



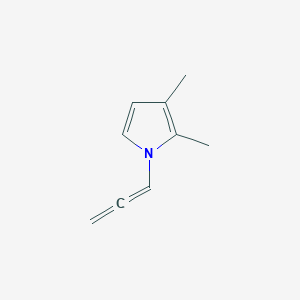
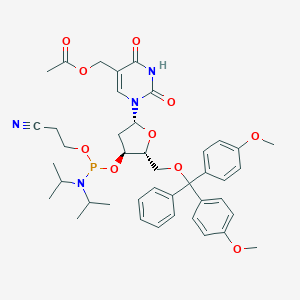
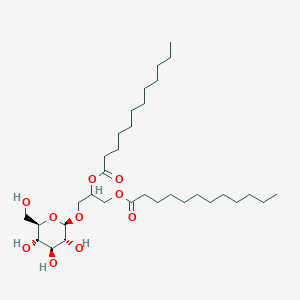
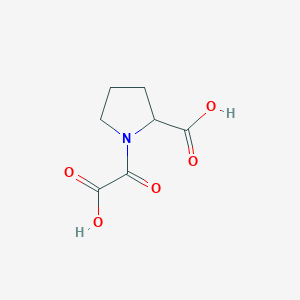
![1-[(2-Iodophenyl)methyl]-4-methylpiperazine](/img/structure/B115568.png)
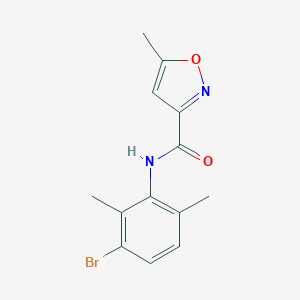
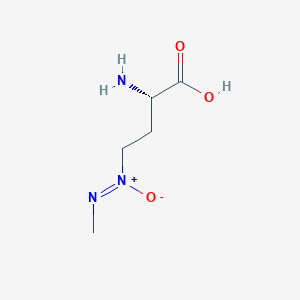
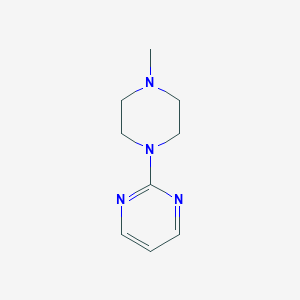
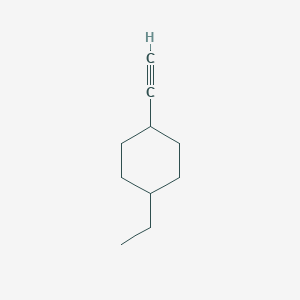
![(2E,4E)-N-[5,6'-Dihydroxy-6'-(2-oxopropyl)spiro[3H-furan-2,2'-4,8-dioxatricyclo[5.1.0.03,5]octane]-4-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B115579.png)
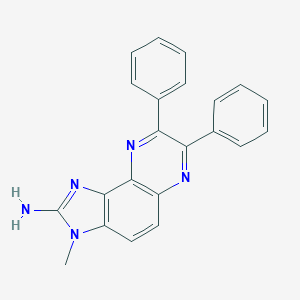
![6-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B115582.png)
